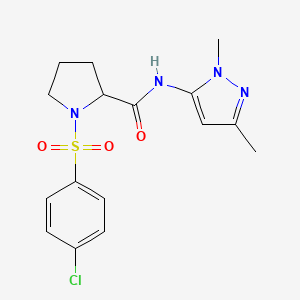
1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O3S and its molecular weight is 382.86. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Polyamides
Researchers have synthesized new polyamides using various aromatic diamines and dicarboxylic acids, highlighting the compound's role in producing materials with desirable thermal and solubility properties. For example, a study by Faghihi and Mozaffari (2008) discussed the synthesis of polyamides through the polycondensation reaction of pyridyl moiety-containing monomers with aromatic diamines, resulting in polymers with high yield and inherent viscosities. These polymers exhibited good solubility in polar solvents and notable thermal stability, making them suitable for advanced materials applications (Faghihi & Mozaffari, 2008).
Development of Heterocyclic Compounds
The compound has been used in the synthesis of heterocyclic compounds with potential pharmaceutical applications. Tucker et al. (2015) developed a method for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This approach facilitated the rapid synthesis of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides, demonstrating the compound's utility in drug discovery and medicinal chemistry (Tucker, Chenard, & Young, 2015).
Antimicrobial and Antiproliferative Activities
Some studies have focused on the antimicrobial and antiproliferative activities of derivatives of this compound. For instance, Azab, Youssef, and El‐Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety as antibacterial agents. Their research led to the creation of compounds exhibiting significant antibacterial activities, surpassing those of reference drugs in certain cases (Azab, Youssef, & El‐Bordany, 2013).
Material Properties Enhancement
The compound's derivatives have been explored for enhancing the properties of materials, such as in the synthesis of polyamides with high refractive indices and low birefringences. Kiani et al. (2013) synthesized a series of organic-soluble polyamides from a novel ortho-substituted sulfonyl-bridged diacid monomer containing chlorine side groups. These polyamides showed excellent solubility, good thermal stability, and high optical transparency, indicating their potential for use in advanced optical materials (Kiani et al., 2013).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-11-10-15(20(2)19-11)18-16(22)14-4-3-9-21(14)25(23,24)13-7-5-12(17)6-8-13/h5-8,10,14H,3-4,9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBVURXBIHFVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

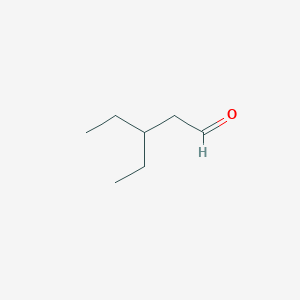
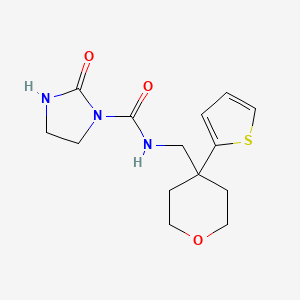
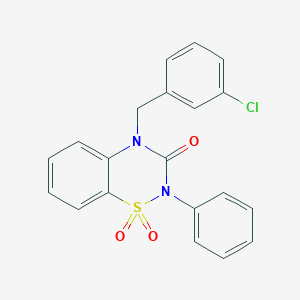
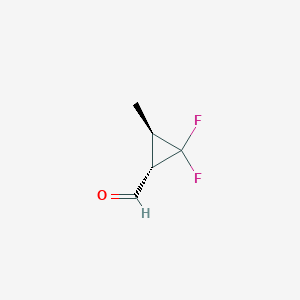
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)
![(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3010044.png)
![Ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3010045.png)
![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)


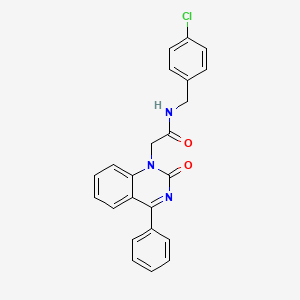
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)